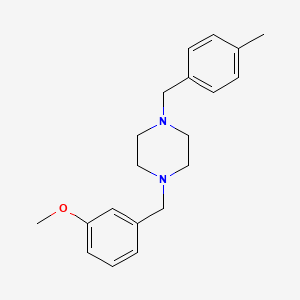

![molecular formula C19H25N3O4 B5606294 methyl 2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxylate](/img/structure/B5606294.png)

methyl 2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine and piperazine compounds often involves multi-step chemical reactions, including one-pot three-component reactions, Dieckmann cyclization, and modifications of the Hantzsch synthesis for carbon-14 labelling. For example, Khan et al. (2013) reported the synthesis of a closely related compound through a one-pot reaction involving salicylaldehyde, diethyl malonate, and piperidine, highlighting the importance of hydrogen bonding and C-H...π interactions in the crystallization process (Khan et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives have been extensively studied, demonstrating significant conformational flexibility and the ability to form extensive hydrogen-bond networks. Larrivée Aboussafy et al. (2012) explored the Dieckmann cyclization route to synthesize piperazine-2,5-diones, revealing the role of hydrogen bonds in molecular packing (Larrivée Aboussafy et al., 2012).

Chemical Reactions and Properties

Rhodium-catalyzed reactions involving N-(2-pyridinyl)piperazines with CO and ethylene have shown novel carbonylation at a C−H bond in the piperazine ring, indicating the specificity of reactions based on the electronic nature of substituents (Ishii et al., 1997). These reactions emphasize the intricate chemical behavior and reactivity of piperazine derivatives under catalytic conditions (Ishii et al., 1997).

Physical Properties Analysis

The physical properties, such as crystallization behavior and molecular flexibility, are closely tied to the molecular structure of piperidine and piperazine compounds. The study by Kuleshova and Khrustalev (2000) on hydroxy derivatives of hydropyridine provides insight into how intramolecular and intermolecular hydrogen bonds influence the conformation and packing of molecules in crystals, which is relevant for understanding the physical characteristics of related compounds (Kuleshova & Khrustalev, 2000).

Propiedades

IUPAC Name |

methyl 2-[4-(4-methylphenyl)-3-oxopiperazine-1-carbonyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-14-6-8-15(9-7-14)21-12-11-20(13-17(21)23)18(24)16-5-3-4-10-22(16)19(25)26-2/h6-9,16H,3-5,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCONIYWBCQBTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3CCCCN3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-ol](/img/structure/B5606213.png)

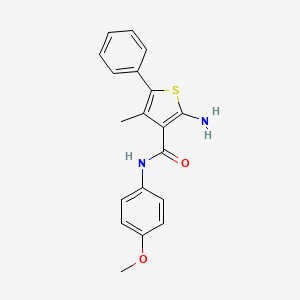

![N-[(3S*,4R*)-4-isopropyl-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5606222.png)

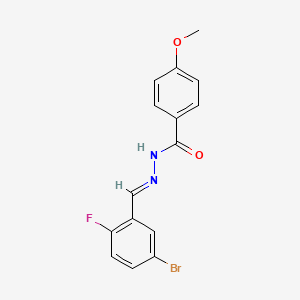

![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5606236.png)

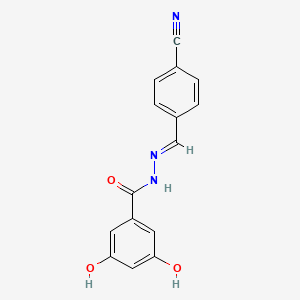

![3-allyl-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5606263.png)

![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5606270.png)

![N~3~-[3-(4-chlorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5606277.png)

![3-(4-chlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5606280.png)

![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5606288.png)

![1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole](/img/structure/B5606297.png)

![8-[(5-chloro-2-pyridinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5606336.png)